(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one is a complex organic compound that features a combination of imidazole, sulfonyl, diazepane, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Sulfonyl Intermediate: This step involves the sulfonylation of 1H-imidazole using a sulfonyl chloride reagent under basic conditions.
Diazepane Ring Formation: The intermediate is then reacted with a diazepane derivative to form the diazepane ring.
Coupling with o-Tolyl Group: The final step involves the coupling of the diazepane intermediate with an o-tolyl prop-2-en-1-one derivative under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole and sulfonyl groups may play a crucial role in binding to these targets, while the diazepane ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(p-tolyl)prop-2-en-1-one: Similar structure with a para-tolyl group instead of an ortho-tolyl group.
(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)prop-2-en-1-one: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.
(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-(2-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-15-5-2-3-6-16(15)7-8-18(23)21-9-4-10-22(12-11-21)26(24,25)17-13-19-14-20-17/h2-3,5-8,13-14H,4,9-12H2,1H3,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTYISDIPOMNIK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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